Benzenemethanamine, N-hydroxy-N-propyl-
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Overview
Description
Benzenemethanamine, N-hydroxy-N-propyl- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a hydroxy group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-hydroxy-N-propyl- typically involves the reaction of benzenemethanamine with propyl hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, N-hydroxy-N-propyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Types of Reactions:
Oxidation: Benzenemethanamine, N-hydroxy-N-propyl- can undergo oxidation reactions, where the hydroxy group is oxidized to form a carbonyl group.
Reduction: The compound can also be reduced to form the corresponding amine.
Substitution: Various substitution reactions can occur, where the hydroxy or propyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzenemethanamine derivatives.
Substitution: Formation of various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-hydroxy-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-hydroxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a propyl group.
Benzenemethanamine, N-propyl-: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Benzeneethanamine, N,α-dimethyl-: Contains a dimethyl group, leading to different chemical and biological properties.
Uniqueness: Benzenemethanamine, N-hydroxy-N-propyl- is unique due to the presence of both a hydroxy and a propyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds.
Properties
CAS No. |
65616-27-5 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-benzyl-N-propylhydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-8-11(12)9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
WRPNJSSHGKGZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)O |
Origin of Product |
United States |
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